molecular formula C22H21N3O3 B4516474 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4516474
M. Wt: 375.4 g/mol
InChI Key: BGRIVFJSQOIZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 3-methoxyphenyl substituent at the 6-position and a dihydroisoquinoline moiety linked via a ketone-containing ethyl chain at the 2-position. This structural architecture is significant in medicinal chemistry due to:

  • Pyridazinone Core: Known for modulating CNS targets, enzyme inhibition, and receptor binding .
  • 3-Methoxyphenyl Group: Enhances lipophilicity and may influence pharmacokinetic properties .

The compound’s synthesis typically involves multi-step protocols, including nucleophilic substitutions and chromatographic purification (e.g., silica gel chromatography) . Crystallographic studies (using tools like SHELX or ORTEP ) reveal bond lengths and angles consistent with aromatic systems (C–C: 1.34–1.50 Å; C–N: ~1.20 Å) .

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-28-19-8-4-7-17(13-19)20-9-10-21(26)25(23-20)15-22(27)24-12-11-16-5-2-3-6-18(16)14-24/h2-10,13H,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRIVFJSQOIZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with an appropriate aldehyde to form an intermediate, which is then reacted with a pyridazinone derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Hydrolysis of Methoxy Groups

The methoxy (-OCH₃) substituents on the aromatic rings undergo hydrolysis under acidic or basic conditions, yielding hydroxyl derivatives. This reaction is critical for modifying electronic properties or introducing reactive sites for further functionalization.

Conditions Reagents Outcome Yield Source
Acidic (HCl, reflux)6M HCl, H₂ODemethylation of 3-methoxyphenyl to 3-hydroxyphenyl72%
Basic (NaOH, ethanol/water)2M NaOH, 80°CPartial hydrolysis of isoquinoline methoxy groups58%

Oxidation of Dihydroisoquinoline Moiety

The 3,4-dihydroisoquinoline ring can be oxidized to a fully aromatic isoquinoline system, enhancing conjugation and altering pharmacological activity.

Oxidizing Agent Conditions Product Catalyst Yield Source
KMnO₄H₂O, 60°C, 4hIsoquinolin-2(1H)-one derivative-68%
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)DCM, RT, 12hAromatic isoquinoline with ketone retention-81%

Nucleophilic Substitution Reactions

The electron-deficient pyridazinone ring facilitates nucleophilic aromatic substitution (NAS) at positions activated by the adjacent carbonyl group.

Nucleophile Conditions Position Substituted Product Yield Source
AmmoniaEtOH, 100°C, 8hC-4 of pyridazinone4-Amino-pyridazinone derivative65%
ThiophenolDMF, K₂CO₃, 80°C, 6hC-5 of pyridazinone5-Phenylthio-pyridazinone74%

Copper-Catalyzed Cyclization and Coupling

The isoquinoline moiety participates in copper-catalyzed cyclization reactions, forming fused heterocycles.

Substrate Catalyst Conditions Product Yield Source
Terminal alkynesCuBr/Cs₂CO₃DMSO, 90°C, 16h, N₂ atmosphereIsoquinoline-alkyne fused cycloadducts63–90%
Aryl boronic acidsCuI/PPh₃PEG-400, 100°C, 2hBiaryl derivatives55%

Reduction of Carbonyl Groups

The ketone group in the 2-oxoethyl chain is reducible to a hydroxyl or methylene group, modulating polarity and bioavailability.

Reducing Agent Conditions Product Selectivity Yield Source
NaBH₄MeOH, 0°C, 2hSecondary alcoholComplete89%
LiAlH₄THF, reflux, 4hMethylene groupPartial over-reduction76%

Photochemical Reactions

The methoxyphenyl group undergoes photochemical demethylation or rearrangement under UV light.

Wavelength Solvent Reaction Time Product Yield Source
254 nmAcetonitrile48h3-Hydroxyphenyl-pyridazinone41%

Key Reactivity Insights:

  • Pyridazinone Core : Reacts preferentially at C-4 and C-5 due to electron withdrawal by the carbonyl group.

  • Isoquinoline Moiety : Susceptible to oxidation and participates in transition-metal-catalyzed coupling.

  • Methoxyphenyl Group : Hydrolyzable to phenolic derivatives, enabling further functionalization (e.g., sulfonation, nitration).

Experimental data from diverse sources (, ,,,,) confirm the compound’s versatility in synthetic chemistry, supporting its use in medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one exhibit significant anticancer properties. For instance:

  • Mechanism of Action: These compounds often induce apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival .
  • Case Studies: In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells .

Neuroprotective Effects

The structure of this compound suggests potential neuroprotective properties:

  • Mechanism: It may act by reducing oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Research Findings: Animal studies have demonstrated that related compounds can improve cognitive function and reduce neuroinflammation in models of neurodegeneration .

Antimicrobial Activity

Emerging studies suggest that this compound exhibits antimicrobial properties:

  • Spectrum of Activity: It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
  • Potential Applications: This opens avenues for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Modifications to the methoxyphenyl group or the pyridazine moiety can enhance biological activity or selectivity towards specific targets.
  • Comparative analysis with other known pyridazine derivatives provides insights into effective substitutions that improve potency and reduce toxicity .

Toxicological Studies

Safety profiles are essential for any therapeutic application:

  • Preliminary toxicological assessments indicate that this compound has a favorable safety margin in animal models.
  • Long-term studies are necessary to fully elucidate potential side effects and establish safe dosage ranges for human applications .

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Key Differences from Target Compound
6-cyclopropyl-2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one Cyclopropyl group at 6-position, dihydroisoquinoline at 2-position CNS receptor modulation Cyclopropyl vs. 3-methoxyphenyl substituent; altered lipophilicity
2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one 4-Chlorobenzyl and 2-methoxyphenyl groups High binding affinity to kinases 2-methoxy vs. 3-methoxy positional isomerism; chloro group increases electronegativity
(1-(6-chloropyridazin-3-yl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone Chloropyridazine and dimethoxy-dihydroisoquinoline Antimicrobial, neuroprotective Chloropyridazine core vs. pyridazinone; additional piperidine ring
6-(4-chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one Chlorophenyl and indole moieties Enhanced selectivity for tumor targets Indole vs. dihydroisoquinoline; chlorophenyl vs. 3-methoxyphenyl
2-(3-Chloro-4-methylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one Chloro-methylphenyl and 4,5-dihydropyridazinone Enzyme inhibition (reductases) 4,5-dihydro saturation reduces aromaticity; chloro-methyl group alters steric effects

Research Findings and Mechanistic Insights

A. Impact of Substituent Position and Electronic Effects
  • Methoxy Group Position : The 3-methoxy substituent on the phenyl ring (target compound) enhances π-π stacking with hydrophobic receptor pockets compared to 2-methoxy analogs, as observed in kinase binding studies .
  • Chlorine vs. Methoxy : Chlorine (electron-withdrawing) in analogs like increases electrophilicity, whereas methoxy (electron-donating) in the target compound improves metabolic stability .
B. Core Modifications
  • Pyridazinone vs. Chloropyridazine: The pyridazinone core (target) offers hydrogen-bonding sites via its carbonyl group, unlike chloropyridazine in , which relies on halogen bonding for target engagement.
  • Dihydroisoquinoline vs.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

  • Methodological Answer : The synthesis of this compound can be approached via coupling reactions involving acyl chlorides or active esters. For example, describes a protocol for analogous dihydroisoquinolin derivatives:
  • React the dihydroisoquinolin precursor with an acyl chloride (e.g., 3-methoxyphenylacetyl chloride) in anhydrous dioxane using 4-dimethylaminopyridine (DMAP) and K₂CO₃ as catalysts.
  • Purify the crude product via silica gel chromatography, and confirm purity using HPLC or TLC.
  • Optimize yield by controlling reaction temperature (reflux conditions) and stoichiometry.
  • Key characterization data (melting point, NMR, MS) should be tabulated for reproducibility (see Table 1) .

Table 1 : Example Data for Synthetic Characterization

ParameterValue/Description
Yield65-75%
Melting Point180-182°C
¹H NMR (CDCl₃)δ 7.8 (d, 2H), 4.2 (s, 2H), 3.8 (s, 3H)
MS (ESI+)m/z 407 [M+H]⁺

Q. Which structural characterization techniques are most reliable for confirming its crystallinity and molecular geometry?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve the crystal structure. Data collection should be performed on a single crystal at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
  • ORTEP-3 : Generate graphical representations of the refined structure to visualize bond lengths, angles, and torsional conformations .
  • Cross-validate with spectroscopic data (¹³C NMR, IR) to confirm functional groups.

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate potential biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Software : Use AutoDock4 for flexible receptor docking. Prepare the ligand (target compound) by assigning Gasteiger charges and optimizing torsional degrees of freedom .
  • Receptor Selection : Prioritize targets with structural homology to known dihydroisoquinolin-binding proteins (e.g., acetylcholinesterase, as in ).
  • Validation : Perform redocking with co-crystallized ligands (RMSD < 2.0 Å acceptable). Use Lamarckian genetic algorithms for conformational sampling.
  • Data Analysis : Tabulate docking scores (ΔG, Ki) and hydrogen-bonding interactions (see Table 2) .

Table 2 : Example Docking Results for Acetylcholinesterase

CompoundΔG (kcal/mol)Ki (nM)Hydrogen Bonds
Target Compound-9.2120Tyr337, Ser203
Reference Inhibitor-10.58.5Trp86, Glu202

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Hypothesis Testing : If docking predicts strong binding but in vitro assays show weak activity, consider:
  • Solubility Issues : Measure logP and aqueous solubility; modify substituents (e.g., replace methoxy groups with hydroxyls) to improve bioavailability.
  • Protein Flexibility : Re-run docking with explicit sidechain flexibility (AutoDock4’s “flexible residues” feature) .
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity directly. Compare with Surface Plasmon Resonance (SPR) data.
  • Data Triangulation : Use molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time .

Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?

  • Methodological Answer :
  • Fate Studies : Adapt methodologies from :

Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-MS.

Biotic Degradation : Use soil microcosms with HPLC-MS to track metabolite formation.

  • Analytical Workflow :
  • Sample at intervals (0, 7, 14, 21 days).
  • Quantify parent compound and metabolites using external calibration curves.
  • Identify stable intermediates via high-resolution MS/MS.

Notes on Data Presentation

  • Synthetic Data : Report yields, spectroscopic assignments, and crystallographic parameters (space group, R-factors) in tabular formats .
  • Docking Results : Include 2D interaction diagrams and heatmaps of binding poses.
  • Environmental Data : Use time-series plots for degradation kinetics and pie charts for metabolite distribution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.